REACTION_SMILES
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[CH:26]([Cl:27])([Cl:28])[Cl:29].[Cl:1][c:2]1[c:3]([O:8][c:9]2[cH:10][cH:11][c:12]([NH2:15])[cH:13][cH:14]2)[n:4][cH:5][cH:6][n:7]1.[Cl:22][C:23]([Cl:24])=[S:25].[Na+:16].[Na+:17].[O-:18][C:19](=[O:20])[O-:21]>>[Cl:1][c:2]1[c:3]([O:8][c:9]2[cH:10][cH:11][c:12]([N:15]=[C:23]=[S:25])[cH:13][cH:14]2)[n:4][cH:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Oc2nccnc2Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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S=C=Nc1ccc(Oc2nccnc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |